Thiol-PEG8-acid

Overview

Description

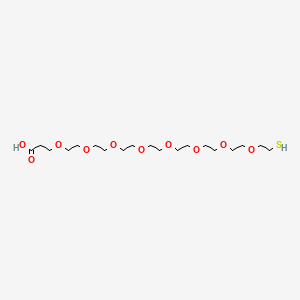

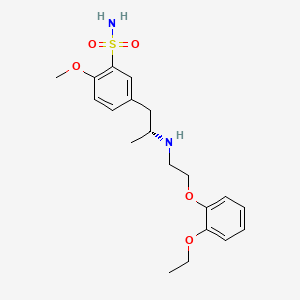

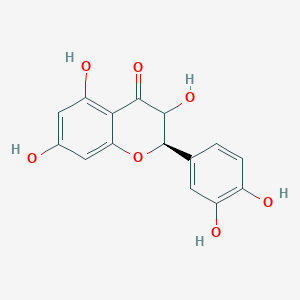

Thiol-PEG8-acid is a PEG-based PROTAC linker . It contains a thiol group and a terminal carboxylic acid . The hydrophilic PEG spacer increases solubility in aqueous media . The thiol group reacts with maleimide, OPSS, vinylsulfone, and transition metal surfaces including gold and silver .

Synthesis Analysis

Thiol-PEG8-acid can be synthesized as a derivative of polyethylene glycol (PEG). The formation of PEG derivatives has been confirmed with HPLC, 1H, and 13C NMR .Molecular Structure Analysis

The molecular formula of Thiol-PEG8-acid is C19H38O10S . Its molecular weight is 458.56 . The SMILES representation is O=C(O)CCOCCOCCOCCOCCOCCOCCOCCOCCS .Chemical Reactions Analysis

Thiol-PEG8-acid, like other thiols, can participate in a variety of reactions. Thiol-X reactions are a class of robust conjugation reactions between thiols and thiol-conjugate adducts to form carbon-sulfur bonds . The thiol group in Thiol-PEG8-acid can react with maleimide, OPSS, vinylsulfone, and transition metal surfaces .Physical And Chemical Properties Analysis

Thiol-PEG8-acid has a molecular weight of 458.6 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 11 . It has a rotatable bond count of 26 . Its exact mass is 458.21856858 g/mol . Its topological polar surface area is 112 Ų .Scientific Research Applications

Drug Development: PROTAC Synthesis

Thiol-PEG8-acid: is utilized as a PROTAC linker in drug development . PROTACs (Proteolysis Targeting Chimeras) are molecules designed to degrade specific proteins within cells. They work by linking an E3 ubiquitin ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome . The thiol group in Thiol-PEG8-acid allows for the attachment of various ligands, making it a critical component in the synthesis of PROTAC molecules.

Bioconjugation: PEGylation of Proteins

In bioconjugation, Thiol-PEG8-acid is used for PEGylation , which is the process of attaching polyethylene glycol (PEG) chains to molecules, particularly proteins . PEGylation can improve the therapeutic properties of proteins, such as increased solubility, reduced immunogenicity, and enhanced stability . The thiol group provides a reactive site for conjugation, allowing for targeted modification of proteins.

Surface Modification: Biotechnology Applications

Thiol-PEG8-acid’s thiol group can easily attach to various surfaces, making it ideal for surface modifications in biotechnology and materials science. It can be used to modify the surfaces of nanoparticles, quantum dots, and other materials to enhance their biocompatibility, reduce nonspecific binding, and provide a functional group for further bioconjugation.

Diagnostic Research: Immobilization of Biomolecules

In diagnostic research, Thiol-PEG8-acid is used to immobilize biomolecules on sensor surfaces. The PEG spacer reduces steric hindrance and maintains the activity of the immobilized molecules, which is crucial for the sensitivity and specificity of biosensors .

Chemical Synthesis: Intermediate Compound

Thiol-PEG8-acid serves as an intermediate compound in chemical synthesis. Its PEG spacer can be used to introduce distance or flexibility between functional groups in a synthesized molecule, which can be important for the molecule’s function or interaction with other molecules .

Pharmaceutical Formulation: Solubility Enhancement

The PEG moiety in Thiol-PEG8-acid is known to enhance the water solubility of pharmaceutical compounds. This property is particularly useful in the formulation of drugs that are poorly soluble in water, thereby improving their bioavailability .

Nanotechnology: Functionalization of Nanoparticles

In nanotechnology, Thiol-PEG8-acid is used to functionalize the surface of nanoparticles. This functionalization can provide a ‘stealth’ characteristic to nanoparticles, helping them to evade the immune system and increase circulation time in the body.

Research Tools: Custom Reagent Creation

Researchers use Thiol-PEG8-acid to create custom reagents for specific experimental needs. The compound’s modifiable thiol group and PEG spacer allow for the design of reagents with desired properties, such as specific binding affinity or solubility .

Future Directions

Thiol-PEG8-acid, as a PEG-based PROTAC linker, has potential applications in the development of new treatments. The field of peptide drug development has made great progress in the last decade thanks to new production, modification, and analytic technologies . Hydrogels, which can embed biologically active agents in their water-swollen network, are also a promising area for the application of Thiol-PEG8-acid .

properties

IUPAC Name |

3-[2-[2-[2-[2-[2-[2-[2-(2-sulfanylethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H38O10S/c20-19(21)1-2-22-3-4-23-5-6-24-7-8-25-9-10-26-11-12-27-13-14-28-15-16-29-17-18-30/h30H,1-18H2,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKYJRDAORYSCAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCOCCOCCOCCOCCS)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H38O10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50584840 | |

| Record name | 1-Sulfanyl-3,6,9,12,15,18,21,24-octaoxaheptacosan-27-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50584840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

458.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thiol-PEG8-acid | |

CAS RN |

866889-02-3 | |

| Record name | 1-Sulfanyl-3,6,9,12,15,18,21,24-octaoxaheptacosan-27-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50584840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-Boc-3-[2-(2-aminoethoxy)ethoxy]propionic acid](/img/structure/B1681245.png)